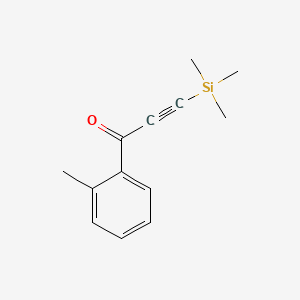
1-(2-Methylphenyl)-3-trimethylsilylprop-2-yn-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylphenyl)-3-trimethylsilylprop-2-yn-1-one: is an organic compound with the molecular formula C13H16OSi . It is characterized by the presence of a tolyl group (a methyl-substituted phenyl group) and a trimethylsilylethynyl group attached to a ketone functional group. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylphenyl)-3-trimethylsilylprop-2-yn-1-one typically involves the reaction of o-tolylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified by column chromatography or recrystallization .
Industrial Production Methods: This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Methylphenyl)-3-trimethylsilylprop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilylethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 1-(2-Methylphenyl)-3-trimethylsilylprop-2-yn-1-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials, including polymers and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. It is also used in the development of new catalysts and as an intermediate in the synthesis of agrochemicals .
Mécanisme D'action
The mechanism of action of 1-(2-Methylphenyl)-3-trimethylsilylprop-2-yn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilylethynyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, ultimately resulting in the desired biological or chemical effect .
Comparaison Avec Des Composés Similaires
o-Tolylacetylene: Similar structure but lacks the trimethylsilylethynyl group.
Trimethylsilylacetylene: Contains the trimethylsilylethynyl group but lacks the tolyl group.
Acetophenone: Contains a phenyl group attached to a ketone but lacks the trimethylsilylethynyl group.
Uniqueness: 1-(2-Methylphenyl)-3-trimethylsilylprop-2-yn-1-one is unique due to the presence of both the tolyl and trimethylsilylethynyl groups, which confer distinct reactivity and properties. This combination allows for versatile applications in synthesis and research .
Propriétés
Numéro CAS |
105364-94-1 |
|---|---|
Formule moléculaire |
C13H16OSi |
Poids moléculaire |
216.355 |
Nom IUPAC |
1-(2-methylphenyl)-3-trimethylsilylprop-2-yn-1-one |
InChI |
InChI=1S/C13H16OSi/c1-11-7-5-6-8-12(11)13(14)9-10-15(2,3)4/h5-8H,1-4H3 |
Clé InChI |
GCVKSRWRIVLLBY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)C#C[Si](C)(C)C |
Synonymes |
o-Tolyl(trimethylsilylethynyl) ketone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















